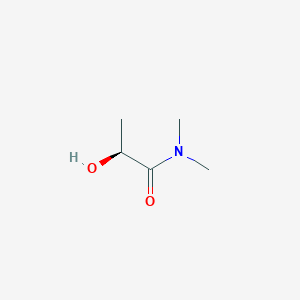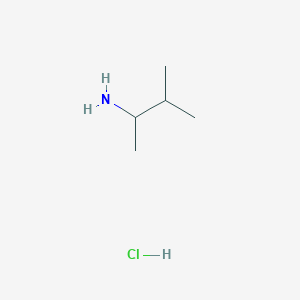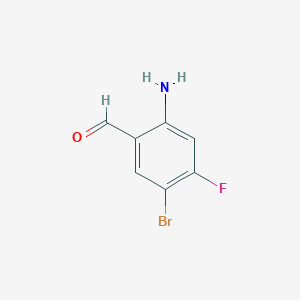
2-Amino-5-bromo-4-fluorobenzaldehyde
Vue d'ensemble
Description
“2-Amino-5-bromo-4-fluorobenzaldehyde” is a chemical compound that is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . These benzoxaboroles are used in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .
Synthesis Analysis
The synthesis of “this compound” involves reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide . The nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines (morpholine, piperidine or cytisine) under convection heating and microwave irradiation has also been shown .Molecular Structure Analysis
The molecular structure of “this compound” has been investigated using infrared (IR) spectroscopy and density functional theory (DFT) . The compound’s crystals exhibit a monoclinic crystal system and space group P 2 1 / c .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the fluorine in the compound can be replaced via oxidation reaction . Additionally, due to the aldehyde group, the compound can be used to make a variety of Schiff base compounds through a condensation reaction .Mécanisme D'action
Target of Action
Similar compounds such as 2-bromo-5-fluorobenzaldehyde have been used as precursors for the synthesis of 5-fluoro-3-substituted benzoxaboroles , which are used in material science as molecular receptors .
Mode of Action
It’s known that benzylic halides typically react via sn1 or sn2 pathways, depending on their substitution . The compound may undergo similar reactions due to its structural similarity to benzylic halides .
Biochemical Pathways
It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction , which may suggest potential biochemical pathways.
Result of Action
It’s known that 2-bromo-5-fluorobenzaldehyde can be used in the synthesis of dihydrobenzoxaboroles , suggesting potential molecular transformations.
Action Environment
It’s known that the compound is stable at room temperature , suggesting some degree of environmental stability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Amino-5-bromo-4-fluorobenzaldehyde in lab experiments is its high reactivity. It can react with various biomolecules, making it a useful tool for studying various biological processes. However, its high reactivity can also be a limitation, as it can react with unintended biomolecules, leading to nonspecific effects.
Orientations Futures
There are many future directions for the use of 2-Amino-5-bromo-4-fluorobenzaldehyde in scientific research. One direction is the development of new fluorescent probes for the detection of various biomolecules. Another direction is the development of new pharmaceuticals and agrochemicals based on the structure of this compound. Additionally, further studies are needed to understand the mechanism of action and biological effects of this compound.
In conclusion, this compound is a highly reactive aldehyde that has been widely used in scientific research. It has various scientific research applications, including the synthesis of various compounds, as well as the detection of various biomolecules. However, further studies are needed to fully understand its mechanism of action and biological effects.
Applications De Recherche Scientifique
2-Amino-5-bromo-4-fluorobenzaldehyde has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a fluorescent probe for the detection of various biomolecules.
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-5-bromo-4-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVCCEQPONQYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

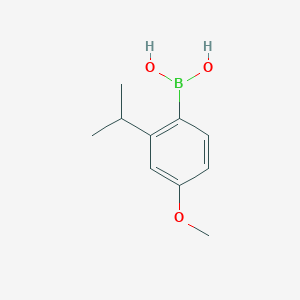
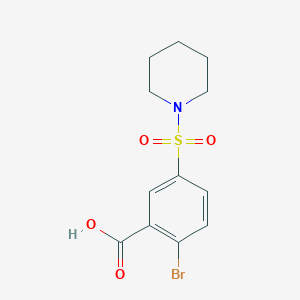
![7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine](/img/structure/B3259138.png)
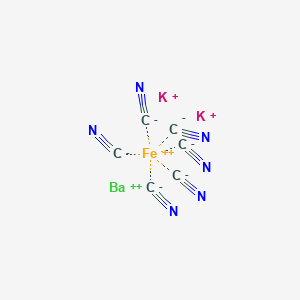
![3',6'-Dihydroxy-6,7-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B3259144.png)
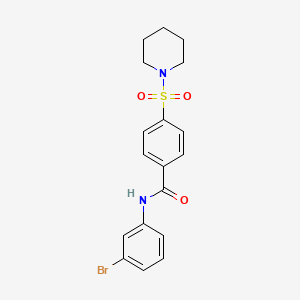
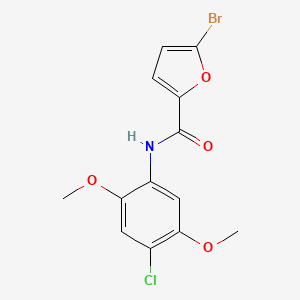
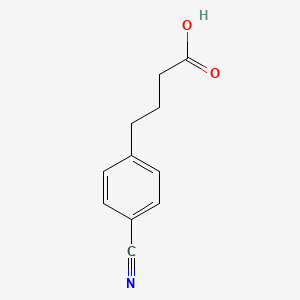
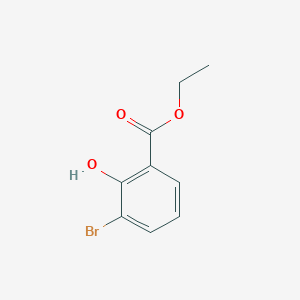
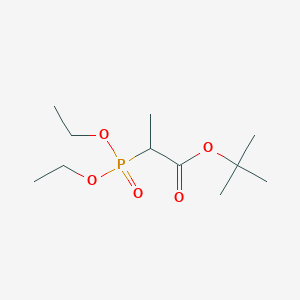
![2-{[(Trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate](/img/structure/B3259206.png)
